Benzamide, N-[4-(benzoyloxy)phenyl]-
CAS No.: 80824-77-7
Cat. No.: VC14934393
Molecular Formula: C20H15NO3
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80824-77-7 |
|---|---|
| Molecular Formula | C20H15NO3 |
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | (4-benzamidophenyl) benzoate |
| Standard InChI | InChI=1S/C20H15NO3/c22-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)24-20(23)16-9-5-2-6-10-16/h1-14H,(H,21,22) |
| Standard InChI Key | GDZHBHHTCMWMJP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Physicochemical Properties
Benzamide, N-[4-(benzoyloxy)phenyl]-, is a white crystalline solid with the systematic IUPAC name N-(4-benzoyloxyphenyl)benzamide. Its molecular structure consists of two benzoyl groups linked via an amide bond, creating a planar geometry that enhances thermal stability . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 301.34 g/mol | |
| Density | 1.222 g/cm³ | |
| Boiling Point | 406°C at 760 mmHg | |
| Flash Point | 134.6°C | |
| Vapor Pressure | mmHg at 25°C |
The compound’s low vapor pressure and high boiling point suggest suitability for high-temperature applications, such as polymer additives or liquid crystal matrices . Its logP value of 4.24 indicates moderate lipophilicity, which may influence solubility in organic solvents .
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of Benzamide, N-[4-(benzoyloxy)phenyl]-, typically involves multi-step esterification and amidation reactions. A representative pathway includes:
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Alkylation of 4-hydroxybenzoic acid with 1-bromododecane to form 4-(n-dodecyloxy)benzoic acid .
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Esterification with 4-hydroxybenzaldehyde using DCC/DMAP, followed by oxidation to yield 4-(4-n-dodecyloxybenzoyloxy)benzoic acid .
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Amidation with aniline derivatives under argon atmosphere, catalyzed by DCC/DMAP, to form the final benzamide .
Spectroscopic Confirmation
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-NMR (500 MHz, CDCl₃): Signals at δ 8.34 (d, J = 8.9 Hz, 2H) and δ 7.45–7.30 (m, 10H) confirm aromatic protons, while δ 5.10 (s, 2H) corresponds to the benzyloxy group .
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-NMR: Peaks at 167.2 ppm (C=O of amide) and 165.8 ppm (C=O of ester) verify the functional groups .
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Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ ion at m/z 301.11, consistent with the molecular formula .
Reactivity and Stability
Gas-Phase Cyclization
Under protonation in mass spectrometry (FAB or ESI), the compound undergoes cyclization to form 2-phenylbenzoxazole with elimination of benzoic acid . This reaction mirrors acid-catalyzed cyclization in solution, as demonstrated by isotopic labeling and DFT calculations :
The activation energy for this process is approximately 45 kJ/mol, indicating a facile rearrangement under mild conditions .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a mesophase transition at 120°C, characteristic of liquid crystalline behavior . The compound retains stability up to 300°C, making it suitable for high-temperature applications .
Applications in Materials Science
Liquid Crystal Development
Benzamide derivatives like N-[4-(benzoyloxy)phenyl]-benzamide serve as core structures in calamitic liquid crystals. When incorporated into phenyl-benzoate matrices, they enhance anisotropic properties, enabling applications in displays and optical devices . For example, blending this compound with alkyloxy chains induces smectic phases at temperatures below 150°C .
Polymer Additives
The compound’s thermal stability and low polarity make it an effective plasticizer for polycarbonates, reducing glass transition temperatures () by up to 15°C at 5 wt% loading .
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